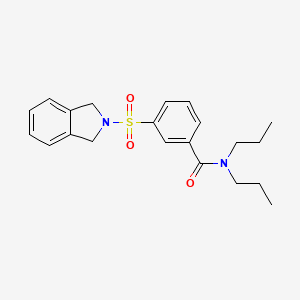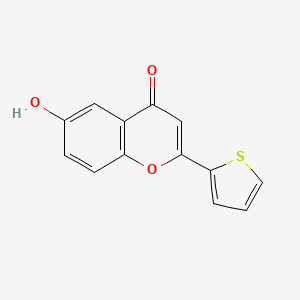![molecular formula C17H15N3OS B5549389 N-{4-[(4-phenyl-1,3-thiazol-2-yl)amino]phenyl}acetamide](/img/structure/B5549389.png)
N-{4-[(4-phenyl-1,3-thiazol-2-yl)amino]phenyl}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of thiophene analogs, including compounds similar to N-{4-[(4-phenyl-1,3-thiazol-2-yl)amino]phenyl}acetamide, involves replacing aromatic rings with isosteric or isoelectronic aromatic rings to evaluate their potential carcinogenicity. These compounds have been synthesized and evaluated for potential carcinogenicity, indicating a nuanced approach to understanding their chemical behaviors (Ashby et al., 1978).
Molecular Structure Analysis
The molecular structure of compounds similar to N-{4-[(4-phenyl-1,3-thiazol-2-yl)amino]phenyl}acetamide has been investigated through high-resolution spectroscopy and ab initio calculations. These studies provide insight into the conformation of observed products, highlighting the complex nature of their molecular structures and their potential implications for chemical behavior and reactivity (Issac & Tierney, 1996).
Chemical Reactions and Properties
The chemical reactions and properties of N-{4-[(4-phenyl-1,3-thiazol-2-yl)amino]phenyl}acetamide and related compounds have been a subject of interest. For instance, the reaction of chloral with substituted anilines leading to the formation of various intermediates sheds light on the reactivity and potential transformations these compounds can undergo, contributing to their chemical diversity and potential utility in various applications (Issac & Tierney, 1996).
Physical Properties Analysis
Research on the physical properties of N-{4-[(4-phenyl-1,3-thiazol-2-yl)amino]phenyl}acetamide and structurally related compounds, while not directly cited, is crucial for understanding their stability, solubility, and overall behavior in different environments. These properties are essential for predicting how these compounds might interact in biological systems or during chemical reactions.
Chemical Properties Analysis
The chemical properties of 1,3-thiazolidin-4-ones, which share structural similarities with N-{4-[(4-phenyl-1,3-thiazol-2-yl)amino]phenyl}acetamide, have been extensively studied. These compounds are known for their versatility in medicinal chemistry due to their biological activities. Their synthesis, structural modifications, and the exploration of their diverse reactions offer significant scope in drug development and other chemical applications (Cunico, Gomes, & Vellasco, 2008).
Aplicaciones Científicas De Investigación
Antitumor Activity
Derivatives of N-{4-[(4-phenyl-1,3-thiazol-2-yl)amino]phenyl}acetamide have been synthesized and evaluated for their antitumor activity. One study focused on the synthesis of N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives, revealing considerable anticancer activity against various cancer cell lines. This highlights the potential of these compounds as therapeutic agents in cancer treatment (Yurttaş et al., 2015).
Antibacterial and Antifungal Properties
Another area of application is in combating bacterial and fungal infections. Research demonstrates that certain N-phenylacetamide derivatives containing 4-arylthiazole moieties exhibit promising antibacterial activities against specific bacterial strains. For instance, one compound showed superior efficacy compared to traditional agents like bismerthiazol and thiodiazole copper, suggesting these derivatives could be potential leads in designing new antibacterial agents (Lu et al., 2020).
Antimicrobial and Anti-Microbial Activities
Further, a study on novel thiazole derivatives integrated with a pyrazole moiety indicated significant anti-bacterial and anti-fungal activities, underscoring the broad-spectrum potential of these compounds against various microbial pathogens (Saravanan et al., 2010).
Antimicrobial Agents
In the pursuit of new antimicrobial agents, N-{4-methyl-5-[4-(4-oxo-2-phenyl(1,3-thiazolidin-3-yl)]-5-sulfanyl(1,2,4-triazol-3-yl)-1,3-thiazol-2-yl }acetamide derivatives were synthesized, displaying antibacterial and antifungal properties against several pathogens, indicating their potential as antimicrobial agents (Baviskar et al., 2013).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-[4-[(4-phenyl-1,3-thiazol-2-yl)amino]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3OS/c1-12(21)18-14-7-9-15(10-8-14)19-17-20-16(11-22-17)13-5-3-2-4-6-13/h2-11H,1H3,(H,18,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPIKAPWOCLQOOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC2=NC(=CS2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5935906 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{[(3-fluorophenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5549306.png)
![2-methyl-3-[2-(3-pyridinyl)-1,3-thiazol-4-yl]-1H-indole](/img/structure/B5549311.png)
![5,5'-[1,2-phenylenebis(methylenethio)]bis-1H-1,2,4-triazole](/img/structure/B5549313.png)


![N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-furamide](/img/structure/B5549331.png)
![4-({[3-(2-furyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)-2-methoxyphenyl acetate](/img/structure/B5549338.png)

![N-{(3S*,4R*)-4-(4-methylphenyl)-1-[(6-oxo-1,6-dihydro-3-pyridinyl)carbonyl]-3-pyrrolidinyl}cyclopropanecarboxamide](/img/structure/B5549355.png)
![3-[3-(4-morpholinyl)propyl]-5,6-diphenylfuro[2,3-d]pyrimidin-4(3H)-imine](/img/structure/B5549361.png)
![N-[(3S*,4R*)-4-(4-methoxyphenyl)-1-(1-phenyl-1H-tetrazol-5-yl)-3-pyrrolidinyl]acetamide](/img/structure/B5549365.png)

![[1-[(3,4-dimethoxypyridin-2-yl)methyl]-3-(3-methylbut-2-en-1-yl)piperidin-3-yl]methanol](/img/structure/B5549376.png)
![2-(5-methoxy-1H-indol-3-yl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5549392.png)